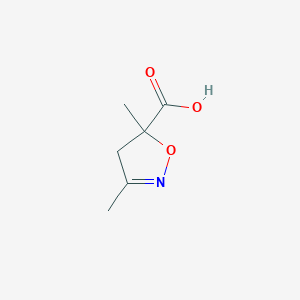

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid

Overview

Description

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C6H9NO3 . It is a solid substance and is part of a class of compounds known as isoxazoles .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=NOC(C)(C1)C(O)=O . The InChI key for this compound is SKHXMZPMVWJQQE-UHFFFAOYSA-N . Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can react with alkynes in the presence of an 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 hours to result in isoxazole-linked glyco-conjugates .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 143.14 . The compound’s density and boiling point are not available in the retrieved sources.Scientific Research Applications

Tautomerism and Basicity Studies

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid and its derivatives have been studied for their tautomeric properties and basicity. Boulton and Katritzky (1961) investigated the infra-red and ultra-violet spectra of related compounds, indicating the existence of tautomeric forms and providing insights into their basicity, comparable to carboxylic acids (Boulton & Katritzky, 1961).

Applications in Organic Synthesis

Kowalczyk-Dworak, Kwit, and Albrecht (2020) demonstrated the use of a similar compound, 3,5-dimethyl-4-nitroisoxazole, in organic synthesis. It was employed as a vinylogous pronucleophile in the allylic-allylic alkylation of carbonates, enabling the synthesis of dicarboxylic acid derivatives (Kowalczyk-Dworak et al., 2020).

Lithiation Reactions

Micetich (1970) explored the lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole. These reactions lead to the formation of acetic acids after carboxylation, demonstrating the compound's utility in lithiation reactions (Micetich, 1970).

Heterogeneous Azo Reagent for Esterification

Iranpoor, Firouzabadi, and Khalili (2010) used a derivative of isoxazole as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylicalcohols and phenols. This demonstrated the compound's potential in facilitating selective organic reactions under Mitsunobu conditions (Iranpoor, Firouzabadi, & Khalili, 2010).

Palladium-Catalyzed Cross-Coupling Reactions

Labadie (1994) described the use of 3,5-dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions. This research showcased the compound's role in forming 4-aryl-3,5-dimethylisoxazoles, which can be converted to 3-aryl-2,4-pentanediones, revealing its utility in complex organic syntheses (Labadie, 1994).

Synthesis of Carbamoyl- and Sulfanylmethylisoxazole Derivatives

Robins et al. (2007) reported the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized isoxazole core. This process involved selective nucleophilic chemistry and was applied to create a diverse compound library, illustrating the compound's versatility in medicinal chemistry and drug development (Robins et al., 2007).

Insecticidal Activity

Yu et al. (2009) synthesized a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. The compounds demonstrated potential for insecticidal activity, highlighting the applicability of such compounds in agricultural chemistry (Yu et al., 2009).

Heterocyclic Rearrangements

The work by Potkin et al. (2012) involved converting 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then underwent rearrangement to form 1,2,5-oxadiazoles. This study demonstrates the compound's role in facilitating complex heterocyclic rearrangements, which are valuable in synthetic organic chemistry (Potkin et al., 2012).

X-ray Diffraction and Quantum-chemical Analysis

Kovalskyi et al. (2011) investigated the structure of a similar compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, using X-ray diffraction and quantum-chemical analysis. Such studies are crucial for understanding the molecular configuration and properties of these compounds, which can influence their applications in various scientific fields (Kovalskyi et al., 2011).

Safety and Hazards

Future Directions

The future directions for the research and development of isoxazoles, including 3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid, involve the development of new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

Mechanism of Action

Target of Action

Isoxazoles bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazoles generally interact with their targets through various mechanisms, depending on the functional groups attached to the isoxazole ring .

Biochemical Pathways

Isoxazoles are known to influence a variety of biochemical pathways due to their diverse chemical structures .

Result of Action

Isoxazoles are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of other biomolecules. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. Additionally, it can alter cell signaling pathways, which in turn affects cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic pathways. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the synthesis and degradation of various biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of key amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments or tissues. The compound’s distribution can affect its overall activity and function, as it may accumulate in areas where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name |

3,5-dimethyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-3-6(2,5(8)9)10-7-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXMZPMVWJQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649347 | |

| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908248-87-3 | |

| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)